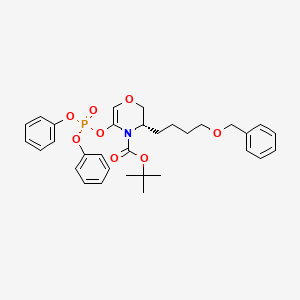

tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate

CAS No.:

Cat. No.: VC17468285

Molecular Formula: C32H38NO8P

Molecular Weight: 595.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H38NO8P |

|---|---|

| Molecular Weight | 595.6 g/mol |

| IUPAC Name | tert-butyl (3S)-5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

| Standard InChI | InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1 |

| Standard InChI Key | FKVXEYIECBNGCE-MHZLTWQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates four key moieties:

-

1,4-Oxazine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and influences electronic properties .

-

tert-Butyl Carboxylate: Positioned at the 4-position, this group enhances steric bulk and hydrolytic stability compared to methyl or ethyl esters .

-

4-(Benzyloxy)butyl Chain: A hydrophobic side chain at the 3-position, introduced via alkylation, which may modulate solubility and membrane permeability .

-

Diphenoxyphosphoryloxy Group: A phosphate mimic at the 5-position, likely serving as a leaving group or enzyme-binding motif in prodrug designs .

The (S)-configuration at the 3-position is critical for enantioselective interactions, as evidenced by analogous compounds in asymmetric catalysis .

Physicochemical Data

Key properties include:

-

Solubility: Predominantly lipophilic due to the benzyl and tert-butyl groups, suggesting compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Synthesis and Optimization

Key Synthetic Steps

The synthesis involves multi-step modifications of a hydroxyketone intermediate, as outlined in Royal Society of Chemistry protocols :

-

Oxazine Ring Formation:

-

Phosphorylation:

-

Side Chain Introduction:

Purification and Characterization

-

Column Chromatography: Silica gel with petroleum ether/ethyl acetate (PE/EA) gradients (10:1 to 1:1) resolves intermediates .

-

Spectroscopic Data: Limited in provided sources, but analogous compounds show characteristic -NMR peaks near δ 0 ppm for phosphates and -NMR signals for benzyl protons (δ 7.2–7.4 ppm) .

| Compound | Substituent at 5-Position | Bioactivity | Source |

|---|---|---|---|

| CAS 1166394-99-5 | 3,4,5-Trifluorophenyl | Discontinued (safety?) | |

| CAS 1166394-98-4 (Target) | Diphenoxyphosphoryloxy | Undisclosed |

The trifluorophenyl analog’s discontinuation implies potential stability or toxicity issues, underscoring the need for rigorous safety profiling of the target compound .

Challenges and Future Directions

-

Synthetic Complexity: Multi-step protocols (e.g., phosphorylation, asymmetric alkylation) necessitate optimization for scalability .

-

Data Gaps: Absence of toxicity profiles, enzymatic inhibition assays, and pharmacokinetic data limits translational potential.

-

Opportunities: Modular design allows for side chain variation to tune solubility or target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume